![molecular formula C18H14N2O5 B7719433 (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate](/img/structure/B7719433.png)
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate
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Description
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate, also known as NQO1-activating compound 1 (NQO1AC1), is a small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Scientific Research Applications
- The quinoline scaffold, to which this compound belongs, plays a crucial role in drug discovery. Researchers have explored its potential as a lead compound due to its versatile pharmacological activities . Investigating the interactions of this derivative with biological targets could yield novel drug candidates.
- Quinoline derivatives often exhibit antimicrobial effects. Researchers have investigated their antibacterial and antifungal activities, which could be relevant for developing new therapeutic agents . Further studies on this specific compound may reveal its efficacy against specific pathogens.
- The ligand properties of 2-methyl-8-quinolinol make it suitable for forming metal complexes. For instance, it can coordinate with aluminum ions to create bis(2-methyl-8-quinolinolato) aluminum complexes . Such complexes find applications in catalysis and materials science.
- A related quinoline derivative has been reported as an inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . Investigating whether this compound shares similar properties could provide insights into antiviral drug development.
- Quinoline-based compounds have been explored for their luminescent properties. Their ability to emit light makes them interesting candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Investigating the photophysical properties of this derivative could contribute to materials science .
- Fluorescent quinoline derivatives have been used as imaging agents in biological studies. Their ability to selectively bind to specific cellular components allows for visualization and tracking. Researchers could explore whether this compound exhibits similar properties .
Medicinal Chemistry and Drug Discovery
Antibacterial and Antifungal Properties
Metal Complexes and Coordination Chemistry
RNA-Dependent RNA Polymerase Inhibition
Material Science and Organic Electronics
Biological Imaging and Fluorescent Probes
properties
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-3-2-4-13-9-14(17(21)19-16(11)13)10-25-18(22)12-5-7-15(8-6-12)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYHRZPMJKDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-nitrobenzoate |
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